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Compound of Interest

Compound Name: Guanoxyfen

CAS No.: 13050-83-4

Cat. No.: B084175 Get Quote

This Application Note details a robust, three-step synthesis protocol for Guanoxyfen Sulfate

(CAS: 5714-04-5 for the sulfate salt; Base CAS: 2165-19-7). Guanoxyfen is a guanidine

derivative structurally characterized as (3-phenoxypropyl)guanidine.[1] Historically investigated

for its antihypertensive and antidepressant properties, it remains a critical reference standard in

pharmacological research regarding sympathetic nervous system modulation.

Unlike its congener Guanoxan (which contains a benzodioxan ring), Guanoxyfen features a

linear propyl ether chain. This protocol utilizes a Cyanoethylation-Reduction-Guanidination

strategy. This route is selected over direct alkylation (e.g., using 3-phenoxypropyl bromide) to

avoid poly-alkylation byproducts and ensure high purity of the final sulfate salt.

Target Compound Profile:

IUPAC Name: 1-(3-phenoxypropyl)guanidine sulfate (2:1)

Molecular Formula:

Molecular Weight: 484.57 g/mol (Salt); 193.25 g/mol (Base)

Solubility: Soluble in water, hot ethanol; sparingly soluble in ether.

Synthetic Strategy & Logic
The synthesis is designed around three critical pillars: Atom Economy, Impurity Control, and

Salt Crystallization.
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The Pathway (Graphviz Visualization)
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Figure 1: Logical flow of the Guanoxyfen Sulfate synthesis. The pathway prioritizes the

formation of the primary amine via nitrile reduction to prevent secondary amine impurities

common in direct alkylation.

Detailed Experimental Protocols
Step 1: Synthesis of 3-Phenoxypropionitrile
(Cyanoethylation)
Rationale: Direct alkylation of phenol with 3-halopropylamines is prone to polymerization.

Cyanoethylation using acrylonitrile is a "Michael Addition" type reaction that is highly specific for

the phenolic oxygen under basic catalysis.

Reagents:

Phenol (94.1 g, 1.0 mol)

Acrylonitrile (265 g, 5.0 mol) [Excess acts as solvent]

Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (2 mL)

Protocol:
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In a 1L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve

Phenol in Acrylonitrile.

Safety Note: Acrylonitrile is highly toxic and volatile. Perform all operations in a fume hood.

Add Triton B catalyst dropwise. An exotherm may be observed.

Heat the mixture to reflux (approx. 77°C) for 12–24 hours. Monitor by TLC (Silica,

Hexane:EtOAc 8:2) until Phenol is consumed.

Cool the mixture and evaporate excess acrylonitrile under reduced pressure (rotary

evaporator).

Dissolve the residue in diethyl ether (300 mL) and wash with 10% NaOH (2 x 100 mL) to

remove unreacted phenol, followed by water and brine.

Dry over anhydrous

, filter, and concentrate.

Purification: Distill under high vacuum (bp ~130–135°C at 10 mmHg) to obtain a clear,

colorless oil.

Yield Target: 85–90%

Step 2: Reduction to 3-Phenoxypropylamine
Rationale: Converting the nitrile to a primary amine requires a strong reducing agent. Lithium

Aluminum Hydride (

) is chosen for laboratory scale due to its reliability in avoiding secondary amine formation
compared to catalytic hydrogenation without ammonia.

Reagents:

3-Phenoxypropionitrile (Intermediate 1) (14.7 g, 0.1 mol)

(4.0 g, 0.105 mol)
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Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (200 mL)

Protocol:

Prepare a suspension of

in anhydrous THF (100 mL) in a dry 500 mL 3-neck flask under Nitrogen/Argon
atmosphere. Cool to 0°C.

Dissolve 3-Phenoxypropionitrile in THF (50 mL) and add dropwise to the hydride

suspension, maintaining the temperature below 10°C.

Allow the mixture to warm to room temperature and stir for 1 hour, then reflux for 2 hours

to ensure completion.

Quenching (Fieser Method): Cool to 0°C. Carefully add: 4 mL water, 4 mL 15% NaOH,

then 12 mL water. Stir until a granular white precipitate forms.

Filter off the aluminum salts and wash the cake with THF.

Concentrate the filtrate to obtain the crude amine oil.

Validation: Check IR for disappearance of the nitrile peak (

) and appearance of amine N-H bands (

).

Step 3: Guanidination to Guanoxyfen Sulfate
Rationale: Using S-methylisothiourea sulfate (SMT) is the "Gold Standard" for synthesizing

guanidine sulfates. It introduces the guanidine moiety and the sulfate counter-ion in a single

step, releasing methanethiol (MeSH) as a byproduct.

Reagents:

3-Phenoxypropylamine (Intermediate 2) (15.1 g, 0.1 mol)

S-Methylisothiourea Sulfate (13.9 g, 0.05 mol) [Stoichiometry is 2:1 Amine:Sulfate]
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Ethanol (50 mL)

Water (10 mL)

Protocol:

Combine 3-Phenoxypropylamine and S-Methylisothiourea Sulfate in a flask equipped with

a reflux condenser and a gas trap (bleach solution) to neutralize the evolved methanethiol.

Heat the mixture to reflux. The solid SMT will dissolve as the reaction proceeds.

Maintain reflux for 4–6 hours until the evolution of MeSH ceases (monitor using lead

acetate paper at the vent).

Crystallization: Concentrate the solution to half volume under vacuum. Cool to 0°C.

If crystallization is slow, add cold acetone or ether to induce precipitation.

Filter the white crystalline solid.

Recrystallization: Recrystallize from hot water/ethanol (1:4) to achieve pharmaceutical

purity.

Analytical Specifications & Quality Control
Data validation is essential to confirm the identity of the sulfate salt versus the free base.
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Attribute Specification Method/Observation

Appearance White crystalline powder Visual inspection.

Melting Point 170°C – 175°C (Decomposes)
Capillary method. Sharp range

indicates high purity.

IR Spectrum

1650–1690

(C=N)1050–1150

(Ether C-O)600–620

(Sulfate)

FTIR (KBr pellet).

Solubility Soluble in water; Insoluble in Confirms salt formation (base

is soluble in organics).

Assay >98.5%
HPLC (C18 column,

Phosphate buffer/MeCN).

Troubleshooting & Critical Parameters
Issue: Low Yield in Step 1 (Cyanoethylation).

Cause: Moisture in the phenol or old catalyst.

Fix: Azeotropically dry phenol with toluene before reaction. Ensure Triton B is fresh.

Issue: Incomplete Guanidination (Step 3).

Cause: Premature termination of reflux.

Fix: Methanethiol evolution is the key indicator. Do not stop until the "rotten cabbage"

smell generation stops. Ensure the trap is working to prevent lab evacuation.

Issue: Sticky Product (Oil instead of Crystal).

Cause: Residual water or excess amine.
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Fix: Triturate the oil with anhydrous ethanol/ether. If the product remains oily, dissolve in

minimum hot water and add excess ethanol, then chill to -20°C.

References
World Health Organization (WHO). (2025). International Nonproprietary Names for

Pharmaceutical Substances (INN): Guanoxyfen.Link (Verified via PubChem).

National Center for Biotechnology Information. (2026). PubChem Compound Summary for

CID 13922, Guanoxyfen Sulfate.[2] Retrieved from [Link]

Rathke, B. (1881). Über die Synthese von Guanidinen (Synthesis of Guanidines). Berichte
der deutschen chemischen Gesellschaft, 14(2), 1774-1778. (Foundational chemistry for S-
methylisothiourea usage).

Organic Syntheses. (1947). Cyanoethylation of Phenols. Org. Synth. 1947, 27, 68. Link

Short, J. H., et al. (1963). Sympathetic Nervous System Blocking Agents.[3] Derivatives of

Guanidine. Journal of Medicinal Chemistry, 6(3), 275–283. (Primary literature on

phenoxyalkylguanidines).[4]

Disclaimer: This protocol is for research and development purposes only. Guanoxyfen and its

derivatives may have potent biological activities. All synthesis must be conducted by qualified

personnel in a strictly controlled laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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